molecular formula C7H12N2O B3010932 rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one CAS No. 1825377-73-8

rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B3010932
CAS No.: 1825377-73-8
M. Wt: 140.186
InChI Key: KNPIHDSEMFBJJK-RITPCOANSA-N
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Description

rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one is a bicyclic organic compound characterized by a [3.2.2] ring system containing two nitrogen atoms (diazabicyclo) and a ketone group at the 7-position. The "rac" prefix indicates a racemic mixture of enantiomers, while the (1R,5S) designation specifies the stereochemistry of the chiral centers. This compound is listed under CAS number 1825377-73-8 and is commercially available through multiple suppliers, as noted in chemical catalogs and reports . Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol (calculated from standard atomic weights).

Properties

IUPAC Name

(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPIHDSEMFBJJK-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]1C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves the formation of the bicyclic structure through a series of reactions. One common method includes the use of a Mannich reaction, where an aromatic ketone, paraformaldehyde, and dimethylamine are reacted in a one-pot tandem Mannich annulation . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The nitrogen atoms can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: It can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Bicyclo[3.2.2] Derivatives with Heteroatom Variations

Compound Name Heteroatoms Molecular Formula Molecular Weight (g/mol) Key Differences References
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one 2N, 1O C₇H₁₀N₂O 138.17 Reference compound
rac-(1R,5S)-6-oxa-3-azabicyclo[3.2.2]nonan-7-one hydrochloride 1N, 1O, Cl C₇H₁₁ClN₂O₂ 257.38 Oxygen replaces one N; hydrochloride salt enhances solubility
5-[(1R,3S,5R)-1-azabicyclo[3.2.2]nonan-3-yl]-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indazol-6-one 1N C₂₀H₂₃N₅O 349.44 Single N in bicyclo; fused indazole moiety adds complexity

Key Observations :

Bicyclic Compounds with Different Ring Systems

Compound Name Bicyclo System Heteroatoms Molecular Formula Molecular Weight (g/mol) Key Differences References
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one [4.2.1] 2N, 1O C₈H₁₄N₂O 154.21 Larger ring system; methyl substituent
rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one [3.2.0] 1O C₆H₈O₂ 112.13 Smaller ring; single oxygen
Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine [3.2.1] fused 2N C₈H₁₆N₂ 140.23 Fused rings; no ketone group

Key Observations :

  • Bicyclo[4.2.1] systems (e.g., 9-methyl-3,9-diazabicyclo) introduce greater conformational flexibility due to the expanded ring, which may affect binding specificity .
  • The [3.2.0] system () is smaller and strained, likely reducing stability compared to [3.2.2] frameworks .

Tricyclic and Complex Derivatives

Compound Name Structure Heteroatoms Molecular Formula Molecular Weight (g/mol) Key Differences References
(S)-(1R,2R,4S,5S,7S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl 3-hydroxy-2-phenylpropanoate Tricyclo[3.3.1.0²,⁴] 2N, 1O C₂₁H₂₉NO₄ 367.46 Tricyclic system; ester functional group
(1R,3S,5R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate Bicyclo[3.2.1] 1N, 2O C₁₈H₂₅NO₄ 327.40 Hydroxy and phenylpropanoate substituents

Key Observations :

  • Tricyclic systems () introduce additional steric hindrance and complexity, which may enhance target selectivity but complicate synthesis .
  • Bicyclo[3.2.1] derivatives () differ in nitrogen positioning and substituents, altering electronic properties and solubility.

Biological Activity

rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one is a bicyclic compound characterized by its unique arrangement of nitrogen atoms and a ketone functional group. This structural configuration contributes to its biological activity, particularly in the context of antiprotozoal and antibacterial properties. This article delves into the compound's synthesis, biological activities, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several organic reactions, including the Mannich reaction, which combines an aromatic ketone with dimethylamine and paraformaldehyde. This method is noted for producing high yields and purity of the desired compound. The compound can also be synthesized through various other pathways that modify the bicyclic structure.

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal efficacy of 3-azabicyclo-nonane derivatives against Plasmodium falciparum, the causative agent of malaria. Notably, compounds derived from this compound exhibited significant activity against both sensitive and resistant strains of P. falciparum.

  • Activity against P. falciparum : The IC50 values for certain derivatives were reported in the submicromolar range (0.023–0.694 µM), indicating potent antimalarial activity .
  • Selectivity : The selectivity index (SI) for these compounds ranged significantly, suggesting that modifications to the nitrogen positions and substituents on the pyrimidine scaffold can enhance selectivity against malaria parasites .

Antibacterial Activity

The antibacterial properties of this compound have also been explored, with varying degrees of effectiveness against different bacterial strains.

  • Tested Strains : Studies evaluated its efficacy against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.
  • Results : Some derivatives showed promising antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus, while others were less effective against gram-negative strains .

Case Study 1: Antimalarial Efficacy

A study synthesized various 3-azabicyclo-nonane derivatives and tested them against P. falciparum. The most active compounds were those with specific substitutions on the nitrogen atoms that enhanced their interaction with parasite enzymes.

CompoundIC50 (µM)Selectivity Index
Compound A0.023103.6
Compound B0.051155.6
Compound C0.087254.5

This study demonstrated that structural modifications could lead to significant improvements in both potency and selectivity against malaria parasites .

Case Study 2: Antibacterial Properties

In another investigation focusing on antibacterial activity, this compound was tested using agar diffusion methods.

Bacterial StrainZone of Inhibition (mm)
E. coli15
Klebsiella pneumoniae12
Staphylococcus aureus20

The results indicated that while some derivatives exhibited good antibacterial properties against gram-positive bacteria, their effectiveness was limited against gram-negative strains like E.coli and Klebsiella pneumoniae .

The precise mechanisms through which this compound exerts its biological effects remain under investigation. It is hypothesized that its ability to interact with essential enzymes or receptors in protozoan parasites may play a critical role in its antimalarial activity.

Q & A

Q. What are the established synthetic routes for rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: Synthesis typically involves multi-step protocols, such as ring-closing metathesis or condensation reactions, followed by chiral resolution to isolate the rac isomer. Critical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity by analyzing coupling constants and splitting patterns in 1H^1H- and 13C^{13}C-NMR spectra.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : To unambiguously resolve the bicyclic framework and stereochemical configuration .
  • High-Performance Liquid Chromatography (HPLC) : For enantiomeric purity assessment using chiral stationary phases .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound, and what controls are essential?

Methodological Answer:

  • Target Selection : Prioritize neuronal or enzymatic targets based on structural analogs (e.g., GABA receptors or kinase inhibitors).
  • Dose-Response Curves : Use a minimum of three independent replicates to establish IC50_{50}/EC50_{50} values.
  • Controls : Include positive controls (known inhibitors/agonists), vehicle controls (e.g., DMSO), and negative controls (untreated cells) to rule out nonspecific effects.
  • Data Normalization : Express activity as a percentage of baseline response relative to controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental binding affinities of this compound toward neuronal targets?

Methodological Answer:

  • Validate Computational Models : Re-run molecular docking or molecular dynamics (MD) simulations with updated force fields (e.g., CHARMM36) and explicit solvent models. Cross-check with crystal structures of target proteins if available.
  • Experimental Replication : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics independently.
  • Orthogonal Assays : Use fluorescent polarization or radioligand binding assays to confirm target engagement .

Q. What methodological strategies are recommended to assess the stereochemical impact of the rac isomer on pharmacological activity?

Methodological Answer:

  • Chiral Separation : Employ preparative HPLC or enzymatic resolution to isolate (1R,5S) and (1S,5R) enantiomers.
  • Comparative Bioassays : Test separated enantiomers in parallel against the racemate to identify enantioselective effects.
  • Structural Analysis : Use density functional theory (DFT) to correlate electronic properties with activity differences .

Q. How should researchers address contradictions in reported toxicity profiles across preclinical studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from published studies, noting variations in model systems (e.g., rodent vs. human cell lines) and dosing regimens.
  • Mechanistic Studies : Investigate off-target effects via proteome-wide profiling or transcriptomic analysis.
  • Species-Specific Factors : Compare metabolic pathways (e.g., cytochrome P450 activity) between test organisms and humans .

Q. What experimental and computational approaches are optimal for characterizing metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Metabolism : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS.
  • Isotope Labeling : Track 13C^{13}C- or 2H^{2}H-labeled analogs to elucidate cleavage sites in the bicyclic structure.
  • In Silico Tools : Apply software like Meteor (Lhasa Limited) to predict metabolic hotspots and potential toxicophores .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent responses in heterogeneous cell populations?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Outlier Detection : Apply Grubbs' test or robust regression to exclude anomalous data points.
  • Subpopulation Analysis : Use clustering algorithms (e.g., k-means) to identify responder vs. non-responder subsets .

Q. How can researchers ensure reproducibility when scaling up synthetic protocols for this compound?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress.
  • Critical Parameter Identification : Use design of experiments (DoE) to optimize temperature, catalyst loading, and solvent systems.
  • Batch Records : Document deviations rigorously and validate purity across multiple batches via HPLC-MS .

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